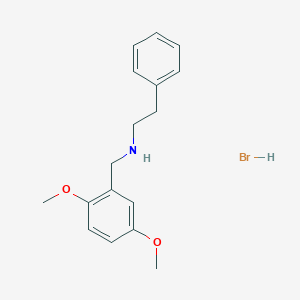

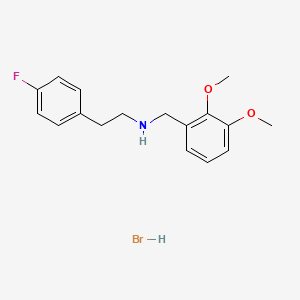

N-(2,5-Dimethoxybenzyl)-2-phenylethanamine hydrobromide; 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,5-Dimethoxybenzyl)-2-phenylethanamine hydrobromide (95%) is a derivative of phenylethanamine, and it is a synthetic chemical compound. It is an analog of the neurotransmitter dopamine, and it has been studied for its potential to be used as a novel pharmacological agent. N-(2,5-Dimethoxybenzyl)-2-phenylethanamine hydrobromide (95%) is a white powdery substance, and it is soluble in ethanol and water. It has a melting point of around 180-182°C and a boiling point of around 246-247°C.

Applications De Recherche Scientifique

Photolabile Protecting Groups

Recent work on photosensitive protecting groups, including 2-nitrobenzyl, 3-nitrophenyl, 3,5-dimethoxybenzyl, and others, has shown promise for future applications in synthetic chemistry. These groups allow for the controlled release of protected compounds upon exposure to light, which could be beneficial in the development of photoactivated drugs or in site-specific drug delivery systems (Amit, Zehavi, & Patchornik, 1974).

Serotonergic Hallucinogens and Receptor Binding

The study of serotonergic hallucinogens, including 2,5-dimethoxy-substituted phenethylamines, has advanced our understanding of the 5-HT2A receptor's role in mediating the effects of these compounds. This research contributes to the broader field of neuropsychopharmacology by exploring the relationship between receptor binding affinities, hallucinogenic potency, and the potential therapeutic applications of these interactions in treating conditions such as depression and PTSD (Halberstadt, 2017).

Purification of Secondary Metabolites

Countercurrent separation (CCS) techniques have been successfully employed for the purification of phenylethanoid glycosides and iridoids, two groups of water-soluble secondary metabolites with significant biological activities. This approach is advantageous for isolating these compounds from plant materials without the use of solid-phase adsorbents, which can lead to low recovery rates and degradation of sensitive molecules. This methodology could be applied to the isolation and study of structurally related compounds, including N-(2,5-Dimethoxybenzyl)-2-phenylethanamine hydrobromide, for pharmacological research (Luca, Miron, Ignatova, & Skalicka‐Woźniak, 2019).

Antioxidant Activity Determination

The determination of antioxidant activity in compounds is crucial for understanding their potential health benefits. Various assays, including ORAC, HORAC, TRAP, and DPPH, are used to evaluate the antioxidant capacity of chemical compounds. These methods, based on the transfer of hydrogen atoms or electrons, provide insights into the antioxidant mechanisms and potential therapeutic applications of compounds, including those structurally similar to N-(2,5-Dimethoxybenzyl)-2-phenylethanamine hydrobromide (Munteanu & Apetrei, 2021).

Molecular Imaging of Drug Action

The use of molecular and functional imaging techniques, such as PET and SPECT, has been instrumental in studying the action of psychedelic drugs, including 2,5-dimethoxy-substituted phenethylamines, at the molecular level. These studies provide valuable information on the binding distribution, metabolism, and cerebrometabolic effects of these compounds, aiding in the development of novel therapeutic agents for psychiatric and neurological disorders (Cumming, Scheidegger, Dornbierer, Palner, Quednow, & Martin-Soelch, 2021).

Mécanisme D'action

Target of Action

N-(2,5-Dimethoxybenzyl)-2-phenylethanamine hydrobromide is a potent agonist of the 5-HT2A receptor . The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) expressed in the central nervous system .

Mode of Action

The compound interacts with its target, the 5-HT2A receptor, by binding to it and activating it . This activation leads to a series of intracellular events, including the release of calcium from intracellular stores and activation of the MAPK/ERK pathway, which can lead to changes in gene expression .

Biochemical Pathways

The activation of the 5-HT2A receptor by N-(2,5-Dimethoxybenzyl)-2-phenylethanamine hydrobromide affects several biochemical pathways. These include the phospholipase C (PLC) pathway, which leads to the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the phospholipase A2 (PLA2) pathway, which leads to the formation of arachidonic acid . These secondary messengers can have various downstream effects, including the activation of protein kinase C (PKC) and changes in cellular calcium levels .

Pharmacokinetics

Similar compounds are known to be metabolized by cytochrome p450 (cyp) enzymes and udp-glucuronosyltransferase (ugt) enzymes . These enzymes are involved in the metabolism of many drugs and can affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The activation of the 5-HT2A receptor by N-(2,5-Dimethoxybenzyl)-2-phenylethanamine hydrobromide can lead to various molecular and cellular effects. These include changes in gene expression, cellular excitability, and neurotransmitter release . In behavioral experiments, the compound has been associated with hallucinogenic effects .

Action Environment

The action of N-(2,5-Dimethoxybenzyl)-2-phenylethanamine hydrobromide can be influenced by various environmental factors. For example, the presence of other drugs or substances can affect its metabolism and action. Additionally, factors such as pH and temperature can affect the stability of the compound .

Propriétés

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-2-phenylethanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2.BrH/c1-19-16-8-9-17(20-2)15(12-16)13-18-11-10-14-6-4-3-5-7-14;/h3-9,12,18H,10-11,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLDHQDANSNIGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNCCC2=CC=CC=C2.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

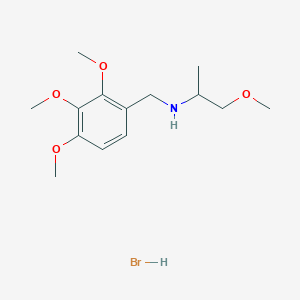

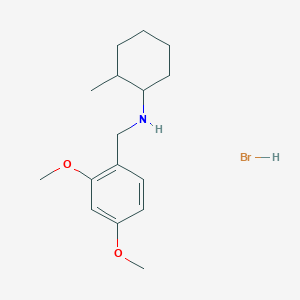

amine hydrobromide; 95%](/img/structure/B6351942.png)

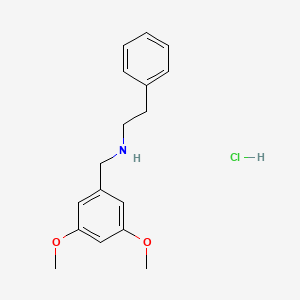

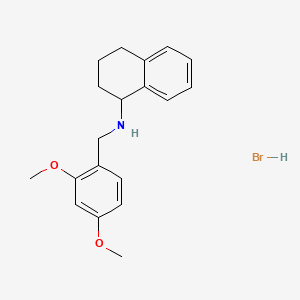

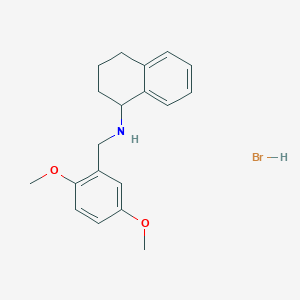

amine hydrobromide; 95%](/img/structure/B6351972.png)

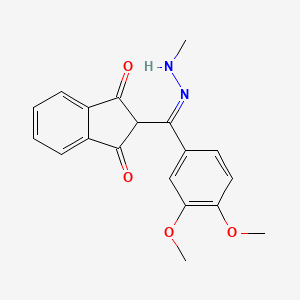

![N-[(4-Methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide; 95%](/img/structure/B6352054.png)

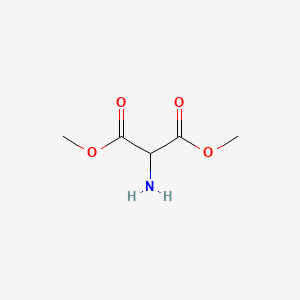

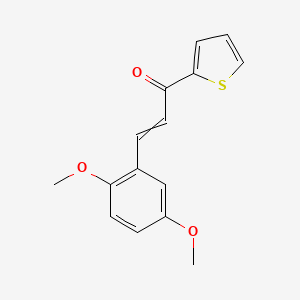

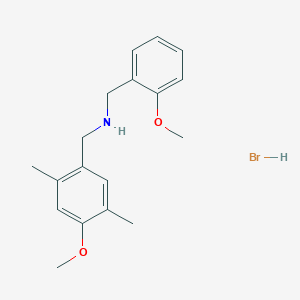

amine hydrobromide; 95%](/img/structure/B6352068.png)